Solid-Phase Polyamide Synthesis vs. N-H Analog
Ethyl 1-methyl-1H-imidazole-2-carboxylate is specifically validated as a monomer for solid-phase synthesis of pyrrole-imidazole polyamides, enabling sequence-specific DNA recognition. The N-methyl substituent is essential for the required pairing rules and minor groove binding. The N-H analog (ethyl 1H-imidazole-2-carboxylate, CAS 33543-78-1) lacks this critical N-methyl group, making it unsuitable for this application without additional synthetic steps [1]. While direct coupling yield data for this specific compound is not disclosed, the seminal work by Baird and Dervan established high stepwise coupling yields (>99%) for polyamides synthesized using this class of monomer [2].
| Evidence Dimension | Suitability for solid-phase polyamide synthesis |
|---|---|
| Target Compound Data | N-methyl substituted; core monomer for pyrrole-imidazole polyamides |
| Comparator Or Baseline | Ethyl 1H-imidazole-2-carboxylate (CAS 33543-78-1) – N-H substituted |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Solid-phase synthesis of pyrrole-imidazole polyamides for DNA recognition (J. Am. Chem. Soc. 1996, 118, 6141) |
Why This Matters
For research groups synthesizing sequence-specific DNA-binding polyamides, the N-methyl substituent is a structural prerequisite, making this compound irreplaceable by the more common N-H analog.
- [1] Baird, E. E.; Dervan, P. B. J. Am. Chem. Soc. 1996, 118, 6141. View Source
- [2] Patent US5998140A. Solid phase synthesis of polyamides containing imidazole and pyrrole carboxamides. View Source
